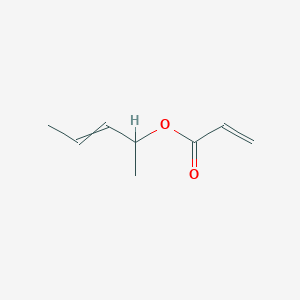
Pent-3-en-2-yl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pent-3-en-2-yl prop-2-enoate is an organic compound classified as an α,β-unsaturated carboxylic ester. This compound features a conjugated system where the ester carbonyl group is conjugated to a carbon-carbon double bond at the α,β position. This structural feature imparts unique chemical properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pent-3-en-2-yl prop-2-enoate can be synthesized through esterification reactions involving pent-3-en-2-ol and prop-2-enoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can be employed to catalyze the esterification reaction. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-product formation.
Chemical Reactions Analysis
Types of Reactions
Pent-3-en-2-yl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of pent-3-en-2-al or pent-3-en-2-oic acid.
Reduction: Formation of pent-3-en-2-ol.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Pent-3-en-2-yl prop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive ester group.
Mechanism of Action
The mechanism of action of pent-3-en-2-yl prop-2-enoate involves its interaction with various molecular targets. The conjugated system allows the compound to participate in electrophilic addition reactions, where the double bond reacts with electrophiles. Additionally, the ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Pent-1-en-3-yl prop-2-enoate
- 2-Methylbut-3-en-2-yl prop-2-enoate
- But-3-en-2-yl prop-2-enoate
Uniqueness
Pent-3-en-2-yl prop-2-enoate is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to other similar compounds
Properties
CAS No. |
132576-26-2 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
pent-3-en-2-yl prop-2-enoate |
InChI |
InChI=1S/C8H12O2/c1-4-6-7(3)10-8(9)5-2/h4-7H,2H2,1,3H3 |
InChI Key |
YUTIJSKNEMFZBW-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C)OC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


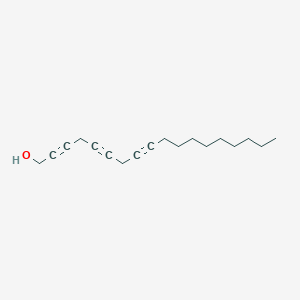
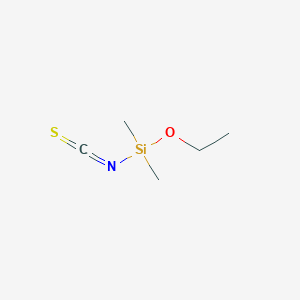
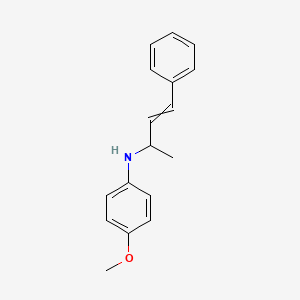
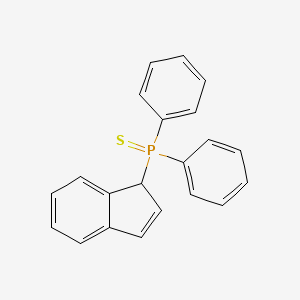
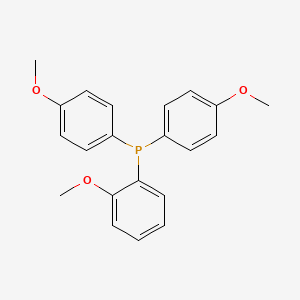
![2,6-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclohexan-1-one](/img/structure/B14285066.png)
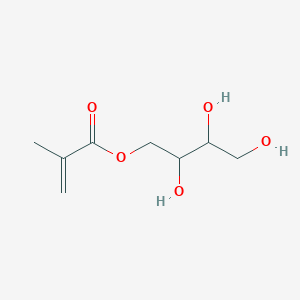
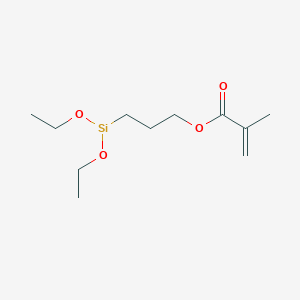
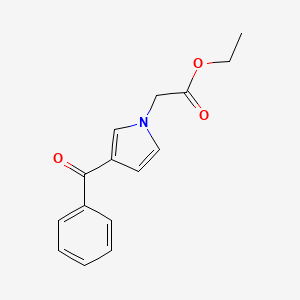
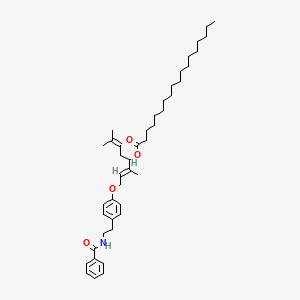
![2-Chloro-N-[1-(4-methoxyphenyl)-2-methylprop-1-en-1-yl]acetamide](/img/structure/B14285095.png)
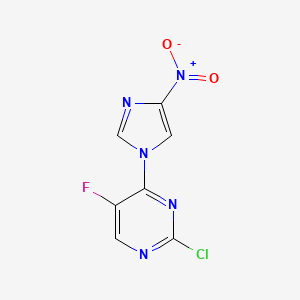
![Methoxy(dimethyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14285120.png)

